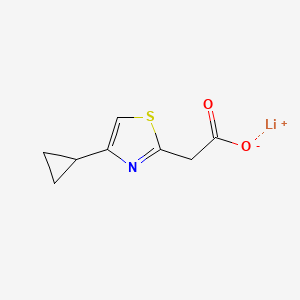

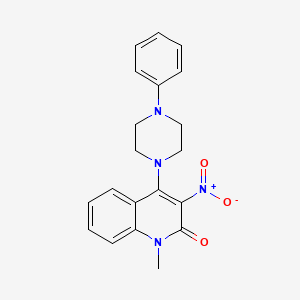

2-(4-Methoxyphenyl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Azepane Derivatives and Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room temperature ionic liquids. These substances are synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, producing tertiary amines with good selectivity. Further quaternization reactions yield quaternary azepanium salts, which exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Chemical Reactivity and Product Formation

The thermal reactivity of tricyclic 4,5-diacyltriazolines, derived from the addition of aryl azides to naphthoquinones, shows significant chemical transformations leading to various cyclic and acyclic products. These reactions demonstrate the versatility of azepane derivatives in synthesizing complex organic molecules (Benati et al., 1991).

Pharmaceutical Applications

Azepane derivatives have been explored for their potential in pharmaceutical applications, particularly as PKB inhibitors. Structure-based optimization has led to novel compounds with significant activity against protein kinase B (PKB-alpha), a crucial target for drug development. These derivatives demonstrate the potential of azepane-based molecules in therapeutic applications (Breitenlechner et al., 2004).

Novel Heterocyclic Systems

Research on azepane derivatives has also led to the discovery of new heterocyclic systems with potential for further chemical and pharmacological exploration. For example, the Hofmann rearrangement of specific azepane derivatives has yielded novel pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-ones, illustrating the structural diversity achievable with azepane as a starting point (Deady & Devine, 2006).

Asymmetric Synthesis

Azepanes are also central to the development of asymmetric synthesis methods for creating chiral molecules, which are vital in the pharmaceutical industry. Highly diastereoselective and enantioselective lithiation-conjugate addition sequences using azepane derivatives have been developed, showcasing the importance of these compounds in advanced synthetic chemistry (Lee & Beak, 2006).

Safety and Hazards

The safety information for “2-(4-Methoxyphenyl)azepane-1-carboxamide” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and others .

properties

IUPAC Name |

2-(4-methoxyphenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-12-8-6-11(7-9-12)13-5-3-2-4-10-16(13)14(15)17/h6-9,13H,2-5,10H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWZCYONFITNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCCN2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)azepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)

![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)